molecular formula C14H17F2NO B12234007 3,3-difluoro-N-(2,4,6-trimethylphenyl)cyclobutane-1-carboxamide

3,3-difluoro-N-(2,4,6-trimethylphenyl)cyclobutane-1-carboxamide

Cat. No.: B12234007
M. Wt: 253.29 g/mol
InChI Key: SFZPGVLVUPTEKL-UHFFFAOYSA-N
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Description

3,3-Difluoro-N-(2,4,6-trimethylphenyl)cyclobutane-1-carboxamide is an organic compound characterized by the presence of a cyclobutane ring substituted with difluoro and carboxamide groups, along with a 2,4,6-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-N-(2,4,6-trimethylphenyl)cyclobutane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic ring, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

3,3-Difluoro-N-(2,4,6-trimethylphenyl)cyclobutane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of 3,3-difluoro-N-(2,4,6-trimethylphenyl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-N-(2,4,6-trimethylphenyl)cyclobutane-1-carboxamide is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties. Its difluoro substitution enhances its stability and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C14H17F2NO

Molecular Weight

253.29 g/mol

IUPAC Name

3,3-difluoro-N-(2,4,6-trimethylphenyl)cyclobutane-1-carboxamide

InChI

InChI=1S/C14H17F2NO/c1-8-4-9(2)12(10(3)5-8)17-13(18)11-6-14(15,16)7-11/h4-5,11H,6-7H2,1-3H3,(H,17,18)

InChI Key

SFZPGVLVUPTEKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CC(C2)(F)F)C

Origin of Product

United States

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